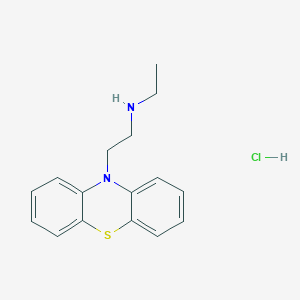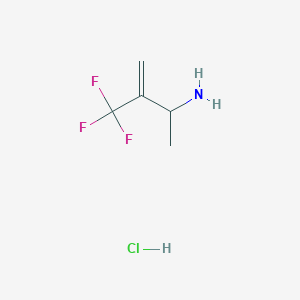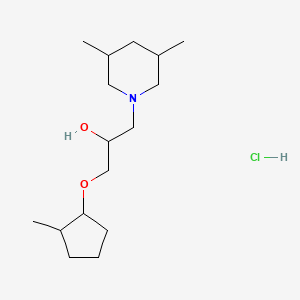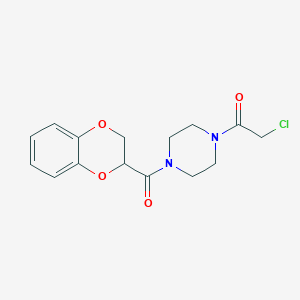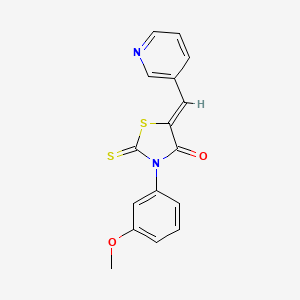
(Z)-3-(3-methoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(3-methoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is a chemical compound that has shown significant potential in scientific research. This compound is a member of the thiazolidinone family and has been found to have various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthetic Pathways and Structural Insights : Research has demonstrated various synthetic approaches to create derivatives of thioxothiazolidin-4-one compounds, revealing their potential in generating a wide range of structurally diverse molecules. These synthetic methods often involve reactions with nitrile oxides or through Knoevenagel condensation, providing valuable insights into their chemical behavior and structure-activity relationships (Kandeel & Youssef, 2001).
Crystal Structure and Computational Studies : Detailed crystallographic studies and computational analyses have been conducted to understand the molecular and solid-state structures of these compounds. Such studies include X-ray diffraction and density functional theory (DFT) analyses, which help elucidate the conformation, geometry, and electronic properties of these molecules (Rahmani et al., 2017), (Khelloul et al., 2016).
Applications in Material Science
- Corrosion Inhibition : A study focused on thiazole-based pyridine derivatives highlighted their potential as corrosion inhibitors for mild steel. These compounds show significant efficiency in preventing corrosion, making them valuable for industrial applications where metal preservation is critical (Chaitra et al., 2016).
Biological Applications
Antimicrobial and Antitumor Activities : Investigations into the biological activities of thioxothiazolidin-4-one derivatives have shown promising antimicrobial and antitumor properties. These studies suggest that the structural features of these compounds contribute to their biological efficacy, with potential implications for developing new therapeutic agents (Xun-Zhong et al., 2020), (Feitoza et al., 2012).
Electrochemical Properties and Applications : Some studies have explored the electrochemical aspects of thioxothiazolidin-4-one derivatives, revealing their potential in electronic and photonic devices due to their interesting redox behaviors and nonlinear optical properties. These findings underscore the versatility of these compounds in various scientific domains (Majouga et al., 2005), (Bensafi et al., 2021).
Propiedades
IUPAC Name |
(5Z)-3-(3-methoxyphenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S2/c1-20-13-6-2-5-12(9-13)18-15(19)14(22-16(18)21)8-11-4-3-7-17-10-11/h2-10H,1H3/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLPNUHJHLZOIG-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(3-methoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

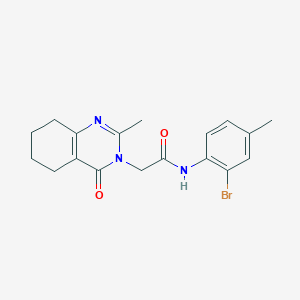
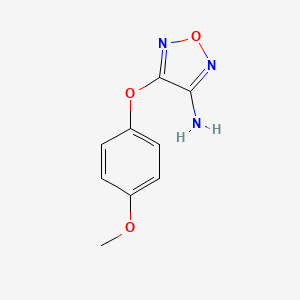
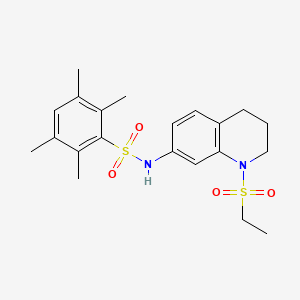
![(E)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2635528.png)
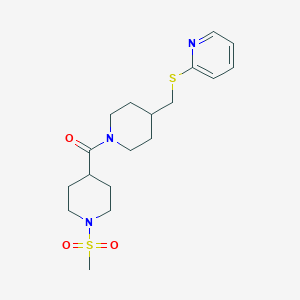
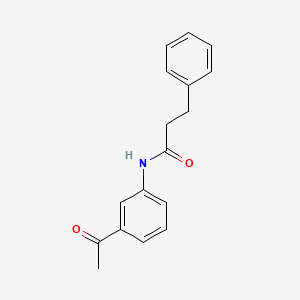
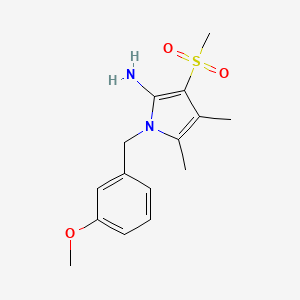
![N-{4-[(4-phenoxyphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B2635533.png)
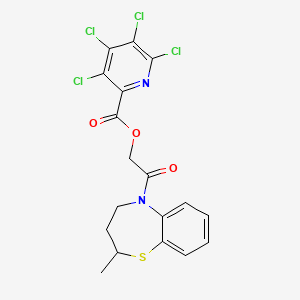
![N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B2635537.png)
